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molecular formula C7H11NO4 B8579235 Dimethyl 2-(1-aminoethylidene)malonate

Dimethyl 2-(1-aminoethylidene)malonate

Cat. No. B8579235
M. Wt: 173.17 g/mol
InChI Key: PEVKMKWPDHICAO-UHFFFAOYSA-N
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Patent
US08952025B2

Procedure details

To a stirred solution containing 4.36 mL (38.0 mmol) of dimethyl malonate and 2.00 mL (38.0 mmol) of acetonitrile in 20 mL of 1,2-dichloroethane were added 8.90 mL (76.0 mmol) of SnCl4. The reaction mixture was stirred at reflux for 2 h. The reaction mixture was then concentrated under diminished pressure and the residue was dissolved into 100 mL of acetone. Then, 70 mL of satd. aq. sodium carbonate were added and the mixture was stirred for 20 minutes. The mixture was poured into 200 mL of satd. aq. sodium bicarbonate and extracted with two 200-mL portions of DCM. The combined organic solution was washed with a 200-mL portion of brine, dried (MgSO4) and concentrated under diminished pressure. The residue was recrystallized in ethyl acetate/hexanes to afford the expected product as colorless crystals: yield 3.96 g (60%); mp: 81-82° C.; silica gel TLC Rf 0.5 (1:1 ethyl acetate-hexanes); 1H NMR (CDCl3) δ 2.10 (s, 3H), 3.66 (s, 3H), 3.69 (s, 3H), 5.29 (br s, 1H) and 8.94 (br s, 1H); 13C NMR (CDCl3) δ 22.0, 51.0, 51.6, 92.4, 164.0, 168.7 and 168.9; mass spectrum (APCI), m/z 174.0760 (M+H)+ (C7H12NO4 requires 174.0766).
Quantity
4.36 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
SnCl4
Quantity
8.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:10](#[N:12])[CH3:11].Cl[Sn](Cl)(Cl)Cl>ClCCCl>[NH2:12][C:10](=[C:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])[CH3:11]

Inputs

Step One
Name
Quantity
4.36 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
SnCl4
Quantity
8.9 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under diminished pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved into 100 mL of acetone
ADDITION
Type
ADDITION
Details
aq. sodium carbonate were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
The mixture was poured into 200 mL of satd
EXTRACTION
Type
EXTRACTION
Details
aq. sodium bicarbonate and extracted with two 200-mL portions of DCM
WASH
Type
WASH
Details
The combined organic solution was washed with a 200-mL portion of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under diminished pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized in ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
NC(C)=C(C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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